molecular formula C15H12N4O2S B7771604 4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B7771604
M. Wt: 312.3 g/mol
InChI Key: FNPPASJCBXHHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Applications : Some derivatives of the compound have been found to influence the duration of thiopental-sodium narcosis in laboratory rats, indicating potential pharmacological activities. These derivatives exhibit varying effects, from analeptic to deprimo action, depending on their chemical structure, suggesting their possible use in targeted therapeutic applications (Aksyonova-Seliuk et al., 2016).

  • Synthesis and Characterization : It has been used as a base compound for synthesizing derivatives with potential biological activities. For instance, Schiff bases have been synthesized from it, showcasing the compound's versatility in chemical synthesis and the potential for discovering new therapeutic agents (Singh & Kandel, 2013).

  • Antimicrobial Activity : Certain derivatives have demonstrated significant antibacterial activity, indicating their potential as antimicrobial agents. This suggests that the compound and its derivatives might be valuable in developing new antibiotics or antiseptic agents (Roy, Desai & Desai, 2005).

  • Toxicity Studies : Acute toxicity studies of derivatives have been conducted, providing vital information on the safety and potential toxic effects of these compounds. Such studies are crucial in the early stages of drug development to understand the compound's effects on biological systems (Safonov, 2018).

  • Corrosion Inhibition : Some derivatives have been studied for their corrosion inhibition performance, especially for protecting metals like mild steel in acidic environments. This indicates potential industrial applications in protecting materials from corrosion (Yadav et al., 2013).

properties

IUPAC Name

4-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)14-16-17-15(22)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPASJCBXHHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
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4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
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Reactant of Route 6
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